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This technical guide provides an in-depth analysis of the early clinical trial results for REC-0559

(udonitrectag), a novel therapeutic agent investigated for the treatment of neurotrophic

keratitis (NK). This document is intended for researchers, scientists, and drug development

professionals, offering a comprehensive summary of the available data, a detailed look at the

experimental protocols, and a visualization of the underlying biological pathways.

Executive Summary
REC-0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF)

that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA). It was developed

to mimic the anti-apoptotic and corneal trophic activities of endogenous NGF. A Phase 2,

international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-

controlled study was conducted to evaluate the efficacy and safety of three different doses of

REC-0559 eye drops in patients with Stage 2 (moderate) and Stage 3 (severe) neurotrophic

keratitis. The trial, however, did not meet its primary endpoint, as the difference in the

percentage of patients achieving complete corneal healing at week 8 between the REC-0559-

treated groups and the vehicle (placebo) group was not statistically significant. Most adverse

events reported were mild to moderate in severity and reversible.
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REC-0559 functions by binding to and activating the TrkA receptor, thereby initiating a

downstream signaling cascade that is crucial for neuronal survival, differentiation, and function,

as well as for corneal epithelial cell proliferation and wound healing. The binding of REC-0559

to the TrkA receptor induces its dimerization and autophosphorylation, leading to the activation

of several key intracellular signaling pathways, including the PI3K/AKT and MEK/ERK

pathways. These pathways are known to regulate cell survival, proliferation, and differentiation.
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REC-0559 binding to TrkA receptor and downstream signaling.
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Early Clinical Trial Results: Phase 2 Study
(NCT04276558)
While specific quantitative data from the Phase 2 trial of REC-0559 have not been publicly

released in detail, the available information indicates that the study did not demonstrate a

statistically significant improvement in the primary efficacy endpoint for any of the REC-0559

dose groups compared to the vehicle group.

Table 1: Overview of the REC-0559 Phase 2 Clinical Trial

Parameter Description

Official Title

Efficacy, Safety and Pharmacokinetics of 3

Doses of REC 0/0559 Eye Drops for the

Treatment of Stage 2 (Moderate) and 3 (Severe)

Neurotrophic Keratitis in Adult Patients.[1]

Study Design

International, multicenter, dose-ranging, double-

masked, randomized, parallel-group, vehicle-

controlled.[1]

Patient Population

Approximately 108 adult patients (≥18 years)

with Stage 2 (moderate) or Stage 3 (severe)

neurotrophic keratitis in one eye.[1]

Treatment Arms

Three different doses of REC-0559 eye drops

administered for 8 weeks, plus a vehicle

(placebo) arm.[1]

Primary Endpoint
Percentage of patients achieving complete

corneal healing at Week 8.

Secondary Endpoints Included other measures of efficacy and safety.

Key Outcome

The difference in the primary endpoint between

the REC-0559 groups and the placebo group

was not statistically significant.

Safety Profile
Most adverse events were reported as mild or

moderate in severity and were reversible.
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Experimental Protocols
Phase 2 Clinical Trial Protocol (NCT04276558)
The Phase 2 study was a robustly designed clinical trial aimed at determining the efficacy and

safety of REC-0559.

Patient Selection: The study enrolled adult patients with a diagnosis of Stage 2 or 3

neurotrophic keratitis. Key inclusion criteria included decreased corneal sensitivity and a

persistent epithelial defect or corneal ulcer.

Randomization and Blinding: Participants were randomized to one of the three REC-0559

dose groups or the vehicle group. The study was double-masked, meaning neither the

patients nor the investigators knew which treatment was being administered.

Dosing Regimen: The study featured a dose-escalation phase for the first 24 participants,

followed by an 8-week treatment period for the full cohort, and a subsequent 4-week follow-

up.

Efficacy Assessment: The primary measure of efficacy was the rate of complete corneal

healing at the end of the 8-week treatment period, as assessed by a central reading center.

Safety Monitoring: Adverse events were monitored throughout the study.
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Phase 2 Clinical Trial Workflow for REC-0559.

Preclinical Corneal Wound Healing Model (General
Protocol)
While a specific protocol for REC-0559 preclinical studies is not publicly available, a general

methodology for evaluating corneal wound healing in a rabbit model, which has been

mentioned in the literature for REC-0559, is outlined below.

Animal Model: New Zealand White rabbits are a commonly used model for preclinical

ophthalmic studies due to the anatomical similarities of their eyes to human eyes.

Induction of Corneal Defect: A standardized corneal epithelial defect is created in

anesthetized rabbits. This can be achieved through mechanical debridement or chemical

methods.

Treatment Administration: The test article (e.g., REC-0559 eye drops at various

concentrations) and a vehicle control are administered topically to the affected eyes at

predetermined intervals.

Epithelial Defect Assessment: The rate of corneal wound healing is monitored daily. This is

typically done by staining the cornea with fluorescein and measuring the area of the

epithelial defect.

Histopathological Analysis: At the end of the study, corneal tissues are collected for

histological examination to assess the quality of the healed epithelium and to look for any

signs of inflammation or toxicity.

Discussion and Future Directions
The results of the Phase 2 clinical trial for REC-0559 in neurotrophic keratitis are a clear

example of the challenges in developing effective treatments for this rare and complex disease.

While the primary endpoint was not met, the safety profile of REC-0559 appears to be

acceptable.

Further analysis of the secondary endpoints and subgroup analyses from the Phase 2 trial may

provide valuable insights to guide future research. It is possible that REC-0559 may have
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beneficial effects in specific subpopulations of NK patients or that a different dosing regimen

could be more effective.

The development of novel therapies for neurotrophic keratitis remains a critical unmet medical

need. The experience with REC-0559 underscores the importance of robust preclinical models

and well-designed clinical trials to identify promising new treatments for this debilitating

condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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